4-methyl-3-nitro-N',N'-diphenylbenzohydrazide
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Overview
Description
4-methyl-3-nitro-N’,N’-diphenylbenzohydrazide is an organic compound with the molecular formula C20H17N3O3 and a molecular weight of 347.36728 g/mol . This compound is characterized by the presence of a benzohydrazide core substituted with a methyl group at the 4-position and a nitro group at the 3-position, along with two phenyl groups attached to the nitrogen atom of the hydrazide moiety . It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N’,N’-diphenylbenzohydrazide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with N’,N’-diphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond . The reaction mixture is then heated to reflux, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-3-nitro-N’,N’-diphenylbenzohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N’,N’-diphenylbenzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.
Major Products Formed
Reduction: 4-methyl-3-amino-N’,N’-diphenylbenzohydrazide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methyl-3-nitro-N’,N’-diphenylbenzohydrazide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N’,N’-diphenylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s hydrazide moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitrobenzoic acid
- N’,N’-diphenylhydrazine
- 4-methyl-3-amino-N’,N’-diphenylbenzohydrazide
Uniqueness
4-methyl-3-nitro-N’,N’-diphenylbenzohydrazide is unique due to the combination of its structural features, including the presence of both a nitro group and a hydrazide moiety. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its individual components or similar compounds .
Properties
IUPAC Name |
4-methyl-3-nitro-N',N'-diphenylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-15-12-13-16(14-19(15)23(25)26)20(24)21-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUSYWFGIUAPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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